

A Technical Guide to the Discovery and Metallurgical History of Titanium

Author: BenchChem Technical Support Team. **Date:** December 2025

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This technical guide provides an in-depth exploration of the discovery and historical development of the element **titanium**. It details the initial findings, the challenges of isolation, and the evolution of the production processes that have made this versatile metal available for a wide range of scientific and industrial applications.

The Dawn of a New Element: Discovery and Naming

The journey to uncover **titanium** began in the late 18th century with the work of two independent scientists.

William Gregor's "Manaccanite"

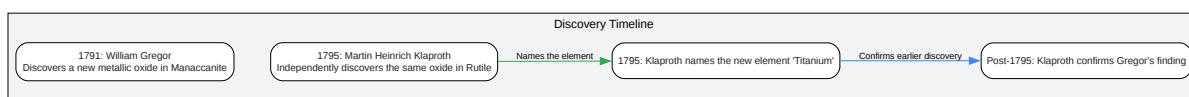
In 1791, the British clergyman and amateur geologist William Gregor was intrigued by a black, magnetic sand from a stream in the parish of Manaccan, Cornwall.^[1] Through his analysis, he identified the presence of iron oxide, which explained the sand's magnetic properties, and a white metallic oxide that he could not identify, constituting 45.25% of the sand.^[2] Realizing this unknown oxide contained a new metal, Gregor named it "manaccanite" and reported his findings.^[1]

Martin Heinrich Klaproth and the "Titans"

A few years later, in 1795, the German chemist Martin Heinrich Klaproth was analyzing a sample of rutile ore from Hungary.^[3] He independently discovered the same metallic oxide

and, recognizing it as a new element, named it "**titanium**" after the Titans of Greek mythology, symbolizing natural strength.[3] After becoming aware of Gregor's earlier work, Klaproth confirmed that manaccanite and the oxide in rutile contained the same new element, and the name **titanium** was adopted.[4]

The following diagram illustrates the timeline of the discovery and initial naming of **titanium**.



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Figure 1: Timeline of the discovery and naming of **titanium**.

The Challenge of Isolation: Early Attempts and Breakthroughs

Despite its discovery, isolating pure **titanium** metal proved to be a significant challenge for chemists for over a century due to its high reactivity, particularly with oxygen, nitrogen, and carbon at elevated temperatures.

Early Isolation Efforts

Numerous scientists attempted to isolate the new element without success. It was not until the late 19th and early 20th centuries that significant progress was made. The following table summarizes the key milestones in the isolation of **titanium**.

Year	Scientist(s)	Method	Purity Achieved
1887	Lars Nilson & Otto Pettersson	Reduction of titanium tetrachloride with sodium.	95%
1896	Henri Moissan	Reduction of titanium dioxide with carbon in an electric furnace.	98%
1910	Matthew A. Hunter	Reduction of titanium tetrachloride with sodium in a sealed steel bomb.	99.9%

Table 1: Early Milestones in the Isolation of **Titanium**

Commercial Production Processes

The development of commercially viable processes for **titanium** production in the mid-20th century was a critical step in making the metal widely available. The two most significant methods are the Hunter process and the Kroll process.

The Hunter Process

Developed in 1910 by Matthew A. Hunter, this was the first process to produce truly pure **titanium**.^[5]

- **Reactant Preparation:** High-purity **titanium** tetrachloride (TiCl_4) and metallic sodium (Na) are the primary reactants.
- **Reaction:** The reduction of TiCl_4 with sodium is carried out in a sealed steel reactor under an inert atmosphere to prevent contamination. The reaction is highly exothermic and proceeds at a temperature of approximately $1,000^\circ\text{C}$.^[5]
 - **Chemical Equation:** $\text{TiCl}_4(\text{g}) + 4\text{Na}(\text{l}) \rightarrow \text{Ti}(\text{s}) + 4\text{NaCl}(\text{l})$

- **Product Separation:** After the reaction is complete, the resulting mixture of **titanium** metal and sodium chloride (NaCl) is cooled.
- **Purification:** The sodium chloride is leached from the **titanium** sponge using dilute hydrochloric acid.^[5] The resulting **titanium** powder or "sponge fines" is then washed and dried.^[5]

A two-step variation of the Hunter process was also developed to better control the reaction.^[5]

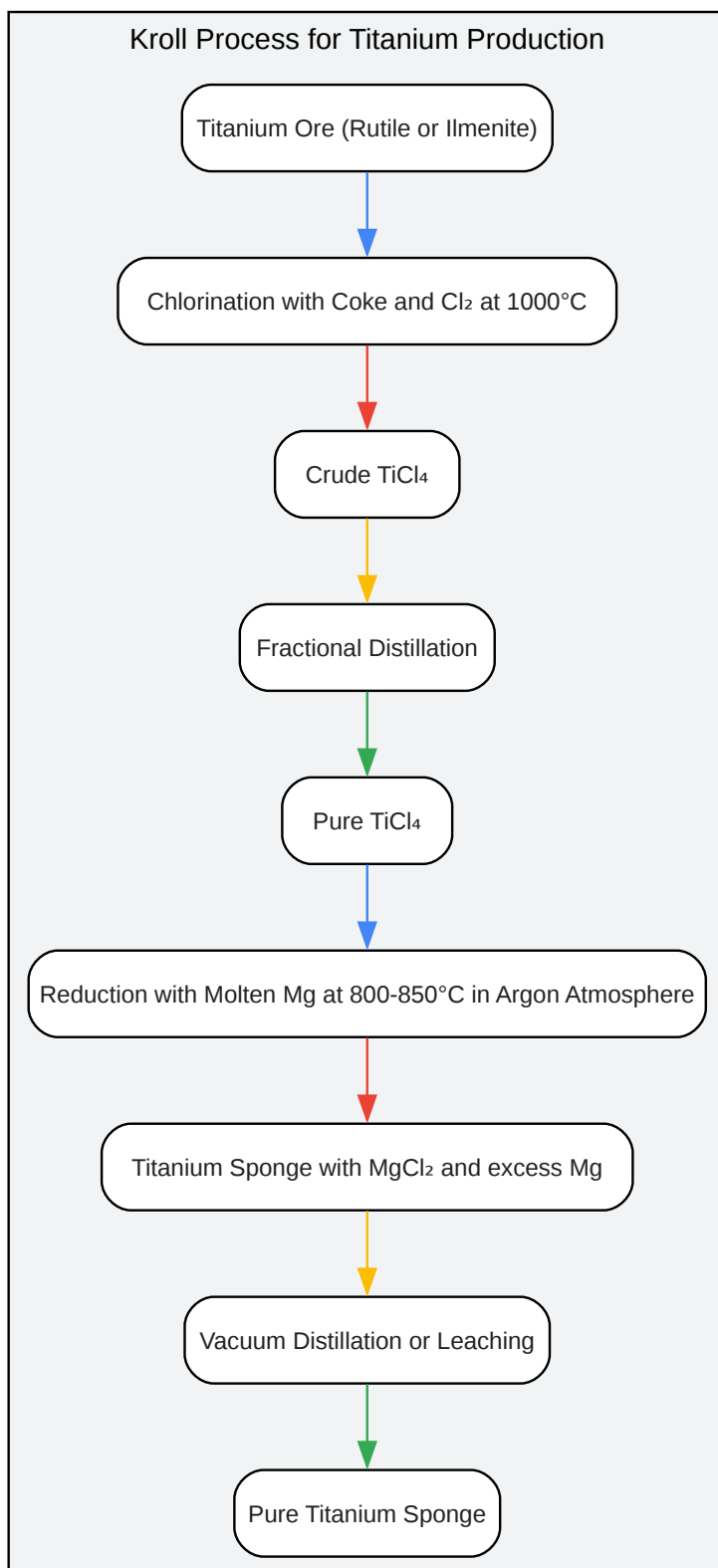
The Kroll Process

Developed by William J. Kroll in the 1940s, the Kroll process replaced the Hunter process for most commercial production due to economic and scalability advantages.^[6]

The Kroll process is a multi-stage pyrometallurgical process.

- **Chlorination:** **Titanium** ore, typically rutile (TiO₂) or ilmenite (FeTiO₃), is reacted with chlorine gas in the presence of petroleum coke in a fluidized-bed reactor at around 1000°C to produce crude **titanium** tetrachloride (TiCl₄).^[7]
- **Purification of TiCl₄:** The crude TiCl₄ is purified by fractional distillation to remove other metal chlorides.^[7]
- **Reduction:** The purified TiCl₄ is then fed into a stainless steel reactor containing molten magnesium at 800-850°C under an inert argon atmosphere.^[6]
 - **Chemical Equation:** $\text{TiCl}_4(\text{g}) + 2\text{Mg}(\text{l}) \rightarrow \text{Ti}(\text{s}) + 2\text{MgCl}_2(\text{l})$
- **Sponge Separation and Purification:** The resulting "**titanium** sponge" is a porous form of **titanium** metal mixed with magnesium chloride (MgCl₂) and unreacted magnesium. These byproducts are removed by vacuum distillation or leaching.^[6] The sponge is then crushed and pressed.^[7]

The following diagram illustrates the workflow of the Kroll process.



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Figure 2: Workflow of the Kroll process for **titanium** production.

Ultra-High Purity Titanium: The van Arkel-de Boer Process

For applications requiring extremely pure **titanium**, such as in the electronics industry, the van Arkel-de Boer process (also known as the iodide process) is employed.

Experimental Protocol for the van Arkel-de Boer Process

- **Apparatus:** The process is carried out in an evacuated vessel containing impure **titanium** metal and a small amount of iodine. A tungsten filament is suspended within the vessel.
- **Formation of Titanium Iodide:** The vessel is heated to a moderate temperature (around 250°C), causing the iodine to vaporize and react with the impure **titanium** to form volatile **titanium** tetraiodide (TiI₄).
 - Chemical Equation (Formation): $\text{Ti(s)} + 2\text{I}_2\text{(g)} \rightarrow \text{TiI}_4\text{(g)}$
- **Decomposition and Deposition:** The gaseous TiI₄ then diffuses towards the much hotter tungsten filament (around 1400°C). At this high temperature, the TiI₄ decomposes, depositing high-purity **titanium** onto the filament and releasing iodine gas, which can then react with more impure **titanium**, continuing the cycle.
 - Chemical Equation (Decomposition): $\text{TiI}_4\text{(g)} \rightarrow \text{Ti(s)} + 2\text{I}_2\text{(g)}$

Quantitative Comparison of Production Processes

The choice of production process depends on the desired purity and economic considerations. The following table provides a comparison of the key quantitative parameters for the Hunter, Kroll, and van Arkel-de Boer processes.

Parameter	Hunter Process	Kroll Process	van Arkel-de Boer Process
Purity	99.9%	Typically >99.7%	>99.99%
Operating Temp.	~1000°C	800-1000°C	Formation: ~250°C, Decomposition: ~1400°C
Primary Reactants	TiCl ₄ , Na	TiCl ₄ , Mg	Impure Ti, I ₂
Byproducts	NaCl	MgCl ₂	None (I ₂ is recycled)
Yield	Generally lower than the Kroll process.	High, but is a batch process limiting throughput.[8]	Low, suitable for small-scale production.
Key Impurities	Residual NaCl, interstitial elements (O, N)	Residual Mg, MgCl ₂ , Fe, interstitial elements	Very low levels of interstitial elements.

Table 2: Comparison of **Titanium** Production Processes

Conclusion

The discovery and subsequent isolation of **titanium** represent significant milestones in the history of chemistry and materials science. The development of the Hunter and Kroll processes transformed **titanium** from a laboratory curiosity into a strategically important structural metal. For applications demanding the highest purity, the van Arkel-de Boer process remains a critical, albeit small-scale, production method. The continuous refinement of these processes and the ongoing research into new, more efficient extraction methods will undoubtedly expand the applications of this remarkable element in scientific and industrial fields.

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- To cite this document: BenchChem. [A Technical Guide to the Discovery and Metallurgical History of Titanium]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b088626#discovery-and-history-of-the-element-titanium]

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